molecular formula C10H17BrO2 B15457053 Ethyl 6-bromo-3,3-dimethylhex-4-enoate CAS No. 62217-50-9

Ethyl 6-bromo-3,3-dimethylhex-4-enoate

Cat. No.: B15457053
CAS No.: 62217-50-9
M. Wt: 249.14 g/mol
InChI Key: NNVHQXPXPLWGML-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3,3-dimethylhex-4-enoate is a brominated ester compound featuring a hex-4-enoate backbone substituted with a bromine atom at position 6 and two methyl groups at position 2. This structure confers unique reactivity, particularly in organometallic coupling reactions (e.g., Suzuki-Miyaura) and cyclization processes, making it valuable in pharmaceutical and agrochemical synthesis. Its ester group enhances solubility in organic solvents, while the bromine atom serves as a versatile handle for further functionalization.

Properties

CAS No.

62217-50-9

Molecular Formula

C10H17BrO2

Molecular Weight

249.14 g/mol

IUPAC Name

ethyl 6-bromo-3,3-dimethylhex-4-enoate

InChI

InChI=1S/C10H17BrO2/c1-4-13-9(12)8-10(2,3)6-5-7-11/h5-6H,4,7-8H2,1-3H3

InChI Key

NNVHQXPXPLWGML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)C=CCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 6-bromo-3,3-dimethylhex-4-enoate with structurally related brominated esters and alkenoates. Key differences arise in substituent placement, steric effects, and electronic properties, which influence reactivity and applications.

Structural and Functional Group Comparisons

  • Ethyl 5-bromo-3,3-dimethylpent-4-enoate: Lacking the extended carbon chain of the hex-4-enoate analog, this compound exhibits reduced steric hindrance, facilitating nucleophilic substitutions but limiting applications in long-chain syntheses. Its smaller size may also lower boiling points compared to the hex-4-enoate derivative.
  • Ethyl 6-chloro-3,3-dimethylhex-4-enoate: Replacing bromine with chlorine reduces electrophilicity at the halogen site, slowing cross-coupling reactions. However, chlorine’s lower molecular weight may improve volatility. Chlorinated analogs are also generally less toxic than brominated counterparts, though this depends on substituent interactions .
  • This positional isomer may exhibit distinct regioselectivity in Diels-Alder reactions compared to the 3,3-dimethyl variant.

Physicochemical Properties

A hypothetical comparison of key properties is outlined below, though experimental data for this compound remain sparse:

Property This compound Ethyl 5-bromo-3,3-dimethylpent-4-enoate Ethyl 6-chloro-3,3-dimethylhex-4-enoate
Molecular Weight (g/mol) ~249.1 (estimated) ~221.1 ~204.7
Boiling Point (°C) Not reported Not reported 180–185 (estimated)
Solubility in THF High High Moderate
Cross-Coupling Efficiency High (Br) High (Br) Moderate (Cl)

Challenges and Limitations

  • Data Gaps: Critical parameters like acute toxicity (LD50), ecotoxicological profiles, and precise melting/boiling points for this compound are unavailable in public domains, hindering safety and regulatory assessments.
  • Synthetic Complexity: The 3,3-dimethyl groups complicate purification due to increased hydrophobicity, a challenge less pronounced in linear analogs.

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